molecular formula C18H21NOSi B14296505 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one CAS No. 122301-35-3

1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one

Cat. No.: B14296505
CAS No.: 122301-35-3
M. Wt: 295.4 g/mol
InChI Key: ALMOOCFLVXDJSC-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of two phenyl groups and a trimethylsilyl group attached to the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-lactam precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of β-lactam synthesis apply. Industrial production would likely involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .

Comparison with Similar Compounds

Uniqueness: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group can enhance its stability and modify its reactivity compared to other β-lactam compounds .

Properties

CAS No.

122301-35-3

Molecular Formula

C18H21NOSi

Molecular Weight

295.4 g/mol

IUPAC Name

1,4-diphenyl-3-trimethylsilylazetidin-2-one

InChI

InChI=1S/C18H21NOSi/c1-21(2,3)17-16(14-10-6-4-7-11-14)19(18(17)20)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3

InChI Key

ALMOOCFLVXDJSC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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